N-(3-fluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(3-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . A convenient, cost-efficient, and green method was used for the synthesis of pyrano[2,3-d]pyrimidine derivatives . Through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized .Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(3-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” can be inferred from its structure. The presence of a fluorophenyl group, a thiazolo[3,2-a]pyrimidine core, and a carboxamide group contribute to its properties .Scientific Research Applications
Synthesis and Structure
The synthesis of thiazolopyrimidine derivatives, including compounds similar to N-(3-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, has been extensively explored. These compounds are synthesized through various organic synthesis techniques, utilizing key starting materials such as 4-fluoroaniline and ethylacetoacetate, leading to derivatives that exhibit significant structural diversity and potential biological activity. For instance, studies have demonstrated the synthesis of newer thiazolo[3,2-a]pyrimidine derivatives with potential anti-inflammatory and antinociceptive activities, highlighting their pharmacological relevance without discussing drug use or dosage specifics (Alam et al., 2010).
Applications in Medicinal Chemistry
Research into thiazolopyrimidine derivatives has shown a wide range of potential applications in medicinal chemistry. Several studies have focused on the synthesis and pharmacological evaluation of these compounds, particularly their anti-inflammatory, antimicrobial, and antitumor properties. For example, certain thiazolo[3,2-a]pyrimidine compounds have demonstrated significant anti-inflammatory and antinociceptive activities in preclinical models, offering insights into their potential therapeutic applications (Alam et al., 2010). Additionally, some derivatives have been shown to possess antimicrobial activity, further emphasizing their relevance in the development of new therapeutic agents (Gein et al., 2015).
Materials Science Applications
Beyond medicinal chemistry, thiazolopyrimidine derivatives have also found applications in materials science, particularly in the development of fluorescent materials. Studies have revealed that certain organic fluorophores within this chemical class contribute to the fluorescence of carbon dots, a type of nanomaterial with potential applications in bioimaging, sensing, and optoelectronics (Shi et al., 2016). This research underscores the versatility of thiazolopyrimidine derivatives in various scientific and technological domains.
Mechanism of Action
Future Directions
Research developments suggest several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
N-(3-fluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-3,6-7H,4-5H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWGHEZUCQQYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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